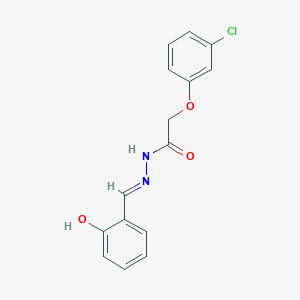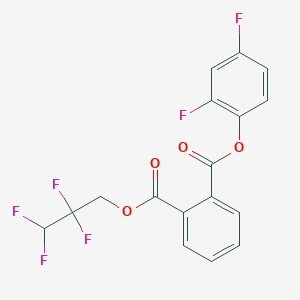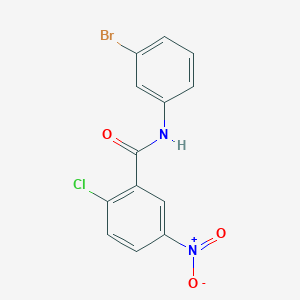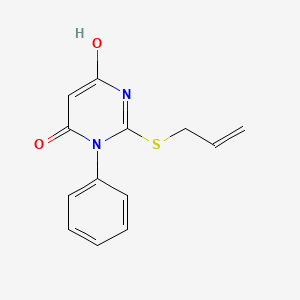
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, also known as CHA, is a chemical compound that has been extensively studied for its potential applications in various fields of research. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is not fully understood, but studies have suggested that it may act by inhibiting various signaling pathways that are involved in cell proliferation and survival. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. Studies have shown that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide exhibits potent antioxidant activity, which may contribute to its neuroprotective effects. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit anti-inflammatory activity, which may make it a potential candidate for the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide in lab experiments is its low toxicity, which makes it a safe compound to work with. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide is relatively easy to synthesize using standard laboratory techniques. However, one of the limitations of using 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide in lab experiments is its low solubility in water, which may limit its potential applications in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide, including the development of new anticancer and antimicrobial agents based on its structure. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide and its potential applications in the treatment of various diseases. Finally, the development of new methods for synthesizing 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide may lead to the discovery of new compounds with even greater potential for scientific research.
Synthesemethoden
The synthesis of 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide can be achieved using a variety of methods, including the reaction of 2-hydroxybenzaldehyde with 2-chloroacetohydrazide in the presence of a base such as sodium hydroxide. This reaction results in the formation of an intermediate product, which is then treated with 3-chlorophenol to yield the final product, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields of research, including cancer therapy, antimicrobial activity, and neuroprotection. Studies have shown that 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3-chlorophenoxy)-N'-(2-hydroxybenzylidene)acetohydrazide has been found to exhibit antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-12-5-3-6-13(8-12)21-10-15(20)18-17-9-11-4-1-2-7-14(11)19/h1-9,19H,10H2,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGULWTIPPKRMIT-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenoxy)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2-hydroxyphenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5972643.png)
![2-(3-butenoyl)-6-methyl-5-(5-spiro[2.4]hept-1-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5972646.png)



![1-[5-(4-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B5972668.png)
![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]isopropylcyanamide](/img/structure/B5972671.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-hydroxyphenyl)acetamide](/img/structure/B5972703.png)
![methyl 4-[3-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]pentanoate](/img/structure/B5972711.png)

![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3,4-dimethylphenyl)quinoline](/img/structure/B5972734.png)

![1-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B5972739.png)
![2-(1-cyclopentyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B5972744.png)